N-Methyl-3-(methylamino)propanamide hydrochloride
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Overview
Description
N-Methyl-3-(methylamino)propanamide hydrochloride is a chemical compound with the molecular formula C5H12N2O•HCl. It is commonly used in biochemical research, particularly in the field of proteomics. This compound is known for its stability and reactivity, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-3-(methylamino)propanamide hydrochloride typically involves the reaction of N-Methyl-3-(methylamino)propanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves the following steps:
- Dissolution of N-Methyl-3-(methylamino)propanamide in an appropriate solvent such as N,N-dimethylformamide.
- Addition of hydrochloric acid to the solution at a low temperature (around -10°C).
- Stirring the mixture for a specified period (usually 0.5 hours) to complete the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum efficiency and yield. The product is then purified through crystallization or other suitable methods to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-3-(methylamino)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-Methyl-3-(methylamino)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-Methyl-3-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, affecting their structure and function. These interactions can modulate enzymatic activity, protein-protein interactions, and other cellular processes .
Comparison with Similar Compounds
N-Methylpropargylamine: Similar in structure but with a different functional group, used in the synthesis of various organic compounds.
N-Methyl-3-(dimethylamino)propionate: Another related compound used in organic synthesis.
Uniqueness: N-Methyl-3-(methylamino)propanamide hydrochloride is unique due to its specific reactivity and stability, making it particularly valuable in proteomics research. Its ability to form stable complexes with proteins and other biomolecules sets it apart from other similar compounds .
Properties
IUPAC Name |
N-methyl-3-(methylamino)propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-6-4-3-5(8)7-2;/h6H,3-4H2,1-2H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAJXPNNTGBHNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648993 |
Source
|
Record name | N,N~3~-Dimethyl-beta-alaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57180-63-9 |
Source
|
Record name | N,N~3~-Dimethyl-beta-alaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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